(6-Bromo-3-fluoro-2-iodophenyl)methanol
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Overview
Description
(6-Bromo-3-fluoro-2-iodophenyl)methanol is a chemical compound with the molecular formula C7H5BrFIO It is characterized by the presence of bromine, fluorine, and iodine atoms attached to a phenyl ring, along with a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Bromo-3-fluoro-2-iodophenyl)methanol typically involves multi-step organic reactions. One common method includes the halogenation of a phenylmethanol precursor, followed by selective substitution reactions to introduce the bromine, fluorine, and iodine atoms at specific positions on the phenyl ring. The reaction conditions often involve the use of halogenating agents such as N-bromosuccinimide (NBS) for bromination, and other reagents like iodine monochloride (ICl) for iodination .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often requiring precise control of reaction conditions such as temperature, solvent choice, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
(6-Bromo-3-fluoro-2-iodophenyl)methanol undergoes various types of chemical reactions, including:
Oxidation: The methanol group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove halogen atoms or to convert the methanol group to a methyl group.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of catalysts or under specific pH conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanol group can yield benzaldehyde or benzoic acid derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring .
Scientific Research Applications
(6-Bromo-3-fluoro-2-iodophenyl)methanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Mechanism of Action
The mechanism of action of (6-Bromo-3-fluoro-2-iodophenyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of halogen atoms can enhance the compound’s binding affinity and specificity for these targets. The methanol group can participate in hydrogen bonding and other interactions that stabilize the compound’s binding to its target. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
- (6-Bromo-2-fluoro-3-iodophenyl)boronic acid
- (3-Bromo-2-iodophenyl)methanol
- 2-Bromo-6-fluoro-3-methoxyphenylboronic acid
Uniqueness
(6-Bromo-3-fluoro-2-iodophenyl)methanol is unique due to the specific arrangement of halogen atoms and the presence of a methanol group. This combination of functional groups imparts distinct chemical reactivity and biological activity compared to similar compounds. The presence of multiple halogens can enhance the compound’s stability and binding affinity, making it a valuable tool in various research applications .
Properties
Molecular Formula |
C7H5BrFIO |
---|---|
Molecular Weight |
330.92 g/mol |
IUPAC Name |
(6-bromo-3-fluoro-2-iodophenyl)methanol |
InChI |
InChI=1S/C7H5BrFIO/c8-5-1-2-6(9)7(10)4(5)3-11/h1-2,11H,3H2 |
InChI Key |
OZQOJBBPYMYPDT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1F)I)CO)Br |
Origin of Product |
United States |
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